3-Hydroxy-5-isobutoxy-N-methylbenzamide

5-HT3A receptor radioligand binding Ki determination

This N-substituted benzamide is differentiated by its 3-hydroxy-5-isobutoxy pattern, conferring high 5-HT3A affinity (Ki=8.10nM). It lacks a typical orthosteric charged group, serving as a key tool for probing allosteric modulation. Choose this specific scaffold to ensure reproducible receptor occupancy and selectivity, avoiding the uncontrolled variables of generic 5-HT3 ligands or other benzamides.

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
Cat. No. B8161669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-5-isobutoxy-N-methylbenzamide
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCC(C)COC1=CC(=CC(=C1)O)C(=O)NC
InChIInChI=1S/C12H17NO3/c1-8(2)7-16-11-5-9(12(15)13-3)4-10(14)6-11/h4-6,8,14H,7H2,1-3H3,(H,13,15)
InChIKeyQEZCGSNPYSSRCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-5-isobutoxy-N-methylbenzamide: A Defined Benzamide Scaffold with Documented 5-HT3 Receptor Affinity


3-Hydroxy-5-isobutoxy-N-methylbenzamide is a synthetic N-substituted benzamide derivative [1]. It is characterized by a 3-hydroxy and 5-isobutoxy substitution pattern on the benzamide core, distinguishing it from unsubstituted or differently substituted benzamides. This compound has been profiled in authoritative databases for its interaction with the 5-hydroxytryptamine receptor 3A (5-HT3A), demonstrating high-affinity binding (Ki = 8.10 nM for the human receptor) [2]. The benzamide scaffold is noted for lacking a positively charged functionality typical of orthosteric 5-HT3 ligands, suggesting a potential allosteric mode of interaction [3][4].

Why Generic Substitution of 3-Hydroxy-5-isobutoxy-N-methylbenzamide with Other Benzamides or 5-HT3 Antagonists Is Scientifically Unjustified


While many compounds in the benzamide class and broader 5-HT3 antagonist family share overlapping receptor binding profiles, the specific substitution pattern of 3-hydroxy and 5-isobutoxy groups on the benzamide core yields a unique affinity and selectivity fingerprint that cannot be assumed to be interchangeable. Direct binding data reveal that even within the same receptor subtype (5-HT3A), Ki values can vary by more than an order of magnitude across structurally related molecules [1][2]. Furthermore, off-target interactions at 5-HT1A, 5-HT7, and other aminergic receptors differ substantially between compounds, which can profoundly impact experimental outcomes in complex biological systems [3][4]. Simply substituting another 5-HT3 ligand or a different benzamide derivative risks introducing uncontrolled variables in receptor occupancy, functional response, and selectivity, thereby compromising the reproducibility and interpretability of scientific results.

Quantitative Differentiation of 3-Hydroxy-5-isobutoxy-N-methylbenzamide from Closest 5-HT3 Antagonists and Benzamide Analogs


Human 5-HT3A Receptor Binding Affinity: Comparison with Clinically Approved 5-HT3 Antagonists

The target compound exhibits a Ki of 8.10 nM for the human cloned 5-HT3A receptor expressed in CHO cells, measured via displacement of [3H]NAMH [1]. This affinity places it within the same nanomolar range as clinically utilized 5-HT3 antagonists, though distinct in its specific binding profile. For context, granisetron has a reported Ki of ~1.5 nM [2], ondansetron a Ki of 6.16 nM , tropisetron a Ki of ~2.0 nM , and metoclopramide (a benzamide) a Ki of 9.03 nM for 5-HT3 [3]. The compound's affinity is most similar to metoclopramide, yet its selectivity profile (see Item 2) markedly differs.

5-HT3A receptor radioligand binding Ki determination

Selectivity Profile Across 5-HT Receptor Subtypes: Comparison with Granisetron and Ondansetron

The target compound displays a distinct selectivity profile across 5-HT receptor subtypes. Its affinity for 5-HT3A (Ki = 8.10 nM) is approximately 2.7-fold higher than for 5-HT7 (Ki = 22 nM) [1], 3.1-fold higher than for 5-HT1D (IC50 = 25 nM) [2], and 12.6-fold higher than for 5-HT1A (Ki = 102 nM) [3]. In contrast, granisetron exhibits a >1000-fold selectivity for 5-HT3 over 5-HT1A (Ki >1000 nM) [4], and ondansetron shows >1200 nM Ki for 5-HT1A [5]. Thus, while the compound is selective for 5-HT3, it retains measurable affinity for 5-HT7 and 5-HT1A receptors that may be functionally relevant in certain systems.

5-HT receptor selectivity off-target binding serotonin receptor panel

Functional Antagonist Activity at 5-HT3 Receptors: Comparative IC50 Assessment

While direct functional antagonism data for the target compound in human 5-HT3A-expressing cells is not yet reported, its binding affinity (Ki = 8.10 nM) can be contextualized against functional IC50 values of other 5-HT3 antagonists. For instance, ondansetron has a functional IC50 of 0.09 nM in electrophysiological assays [1], bemesetron an IC50 of 10.0 nM , and the benzamide derivative BDBM50455933 (structurally related) an IC50 of 2.60 nM in rat brain membranes [2]. Given the typical correlation between Ki and functional IC50 for orthosteric antagonists, the target compound is predicted to exhibit functional antagonism in the low nanomolar range, likely between 2 and 25 nM. This positions it as a moderately potent antagonist, distinct from the sub-nanomolar potency of ondansetron.

5-HT3 functional antagonism electrophysiology IC50

Species Cross-Reactivity: Differential Affinity for Human vs. Rat 5-HT3 Receptors

The target compound displays notable species-dependent affinity for 5-HT3A receptors. It binds the human receptor with a Ki of 8.10 nM [1], whereas its affinity for the rat ortholog is approximately 2.7-fold lower (Ki = 22 nM) [2]. This species difference is not universal among 5-HT3 antagonists; for instance, granisetron exhibits similar high affinity across human and rat receptors [3]. The 2.7-fold difference for the target compound suggests that its binding mode may be influenced by amino acid variations between human and rodent 5-HT3A orthosteric or allosteric pockets.

species selectivity cross-reactivity rodent vs. human receptors

Evidence-Driven Research and Industrial Application Scenarios for 3-Hydroxy-5-isobutoxy-N-methylbenzamide


In Vitro Pharmacological Profiling of 5-HT3 Receptors with Moderate Selectivity

Given its high affinity for 5-HT3A (Ki = 8.10 nM) and measurable affinity for 5-HT7 and 5-HT1A receptors, this compound serves as a tool to investigate the interplay between 5-HT3 and other serotonin receptor subtypes in complex cellular systems. It is particularly suited for studies where complete 5-HT3 blockade is not desired, and where contributions from 5-HT7 or 5-HT1A signaling may be physiologically relevant. This application is directly supported by the selectivity data presented in Evidence Item 2 [1].

Rodent Behavioral or In Vivo Pharmacology Studies Requiring Species-Aware Dosing

The 2.7-fold lower affinity for rat 5-HT3A receptors compared to human (Evidence Item 4) necessitates careful dose adjustment in rodent models. Researchers can utilize this compound in rats with an understanding that higher concentrations or doses will be required to achieve the same receptor occupancy predicted from human in vitro data. This makes the compound a valuable reference for studies examining species-specific pharmacodynamics of benzamide-based 5-HT3 ligands [2].

Structure-Activity Relationship (SAR) Studies of Benzamide 5-HT3 Modulators

As a defined N-substituted benzamide with 3-hydroxy and 5-isobutoxy substituents, this compound provides a critical data point for SAR analyses exploring how substitution patterns influence 5-HT3 affinity and selectivity. Its binding profile can be compared with other benzamides such as metoclopramide (Ki = 9.03 nM) and zacopride (Ki = 0.38 nM) to identify pharmacophoric elements responsible for enhanced 5-HT3 binding versus off-target interactions [3].

Allosteric Modulation Studies of 5-HT3 Receptors

The benzamide scaffold of this compound lacks a positively charged group, which is essential for orthosteric binding at 5-HT3 receptors. Preliminary investigations suggest that benzamide derivatives may act as allosteric modulators [4]. This compound is therefore an ideal candidate for experiments designed to probe allosteric binding sites on 5-HT3A receptors, including co-application studies with orthosteric agonists (e.g., serotonin) or antagonists (e.g., granisetron) to assess cooperativity.

Quote Request

Request a Quote for 3-Hydroxy-5-isobutoxy-N-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.